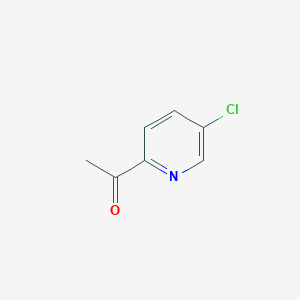

1-(5-Chloropyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYMEQBXUFPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436217 | |

| Record name | 1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94952-46-2 | |

| Record name | 1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Chloropyridin 2 Yl Ethanone and Its Derivatives

Established Synthetic Routes to 1-(5-Chloropyridin-2-yl)ethanone

The synthesis of this compound can be achieved through various methods, ranging from classical laboratory procedures to more optimized, large-scale approaches.

Conventional Laboratory Synthesis Protocols

A common and well-established laboratory method for synthesizing this compound involves the use of a Grignard reagent. One specific protocol starts from 5-chloro-2-cyanopyridine (B15408). chemicalbook.com In this procedure, 5-chloro-2-cyanopyridine is dissolved in a mixture of ether and tetrahydrofuran (B95107) (THF) and cooled to a low temperature, typically around -60°C. chemicalbook.com A solution of methylmagnesium bromide in THF is then added slowly to the reaction mixture. chemicalbook.com The reaction is stirred for a period at low temperature before being allowed to warm to room temperature. Following this, aqueous hydrochloric acid is added to facilitate the hydrolysis of the intermediate imine, which is formed after the Grignard addition to the nitrile group. The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane. chemicalbook.com Purification of the crude product is typically achieved through column chromatography to yield pure this compound. chemicalbook.com

A summary of a typical laboratory synthesis is presented below:

| Step | Reagents and Conditions | Purpose |

| 1 | 5-chloro-2-cyanopyridine, ether/THF, -63°C | Dissolving the starting material and cooling for the reaction. |

| 2 | Methylmagnesium bromide (3M in THF), slow addition over 30 min | Addition of the Grignard reagent to the nitrile group. |

| 3 | Stirring at -60°C for 45 min, then warming to room temperature | Completion of the Grignard reaction. |

| 4 | 2M aqueous hydrochloric acid, stirring for 4 hours | Hydrolysis of the intermediate to form the ketone. |

| 5 | Aqueous sodium bicarbonate, dichloromethane | Neutralization and extraction of the product. |

| 6 | Anhydrous sodium sulfate, column chromatography | Drying the organic phase and purifying the final product. |

| Data sourced from ChemicalBook. chemicalbook.com |

Optimized and Scalable Synthetic Approaches

For industrial applications, synthetic routes are often optimized for scalability, cost-effectiveness, and efficiency. While specific proprietary scalable syntheses for this compound are not always publicly detailed, general principles of pyridine (B92270) synthesis suggest potential strategies. The de novo synthesis of pyridine rings, such as the Hantzsch pyridine synthesis, involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, and represents a versatile method for creating substituted pyridines. beilstein-journals.org Another approach involves the modification of readily available bulk chemicals. For instance, the synthesis of related pyridine derivatives sometimes starts from commodity chemicals like 2-methyl-5-ethylpyridine. beilstein-journals.orgnih.gov Such strategies, which focus on inexpensive starting materials and high-yield reactions, are indicative of the approaches likely employed for the large-scale production of pyridine-containing compounds.

Derivatization Strategies of the Ethanone (B97240) Moiety

The ethanone group of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This makes it susceptible to attack by nucleophiles in what is known as a nucleophilic addition reaction. masterorganicchemistry.comyoutube.com In this reaction, the nucleophile forms a new bond with the carbonyl carbon, causing the pi bond of the carbonyl group to break and the electrons to move to the oxygen atom. This results in the formation of a tetrahedral intermediate, where the carbon's hybridization changes from sp² to sp³. libretexts.orgkhanacademy.org

The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, lead to irreversible additions, allowing for the introduction of various alkyl or aryl groups to the carbonyl carbon. masterorganicchemistry.com Weaker, more stable nucleophiles can result in reversible reactions. masterorganicchemistry.com The electrophilicity of the carbonyl carbon, and thus its reactivity towards nucleophiles, can be increased by the presence of electron-withdrawing groups on the adjacent pyridine ring. masterorganicchemistry.comlibretexts.org

| Reaction Type | Nucleophile Example | Product Type |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide (R-MgX) | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin |

| Hemiacetal Formation | Alcohol (R-OH) | Hemiacetal |

Reduction Reactions and Formation of 1-(5-Chloropyridin-2-yl)ethanol

The ketone functionality of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(5-Chloropyridin-2-yl)ethanol. This transformation is a crucial step in the synthesis of more complex molecules, including chiral ligands.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. youtube.com The reaction mechanism is a type of nucleophilic addition. Following the initial addition of the hydride, a proton source, typically from a water or alcohol workup, protonates the resulting alkoxide to yield the final alcohol product. youtube.com

The choice of reducing agent can be significant. Sodium borohydride is a milder reducing agent that is often used in protic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like THF or diethyl ether, followed by a careful aqueous workup. In some cases, enzymatic reduction using ketoreductases is employed to achieve high enantioselectivity, producing a specific chiral version of the alcohol. researchgate.net

Condensation Reactions, including Hydrazone Formation

Condensation reactions of the ethanone group in this compound provide a pathway to a variety of derivatives, most notably hydrazones. These reactions involve the initial nucleophilic addition of a nitrogen-containing compound, such as hydrazine (B178648) or its derivatives, to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine). libretexts.orgnih.gov

Hydrazone formation is a reversible reaction, and the rate is pH-dependent. The reaction is often catalyzed by acid. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nitrogen nucleophile then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of water yield the hydrazone product. nih.gov The presence of certain functional groups within the reacting molecules can act as intramolecular catalysts, accelerating the reaction. nih.govnih.gov

The resulting hydrazones are stable compounds that are useful in coordination chemistry or can serve as intermediates for the synthesis of various heterocyclic compounds.

Grignard Reactions for Alkyl/Aryl Group Addition

The acetyl group of this compound serves as a key reaction site for the introduction of various alkyl and aryl groups through Grignard reactions. This reaction expands the molecular diversity of the scaffold by forming a new carbon-carbon bond at the carbonyl carbon. The general mechanism involves the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone. youtube.comyoutube.com This addition leads to the formation of a tertiary alcohol after an acidic workup. youtube.com

The process begins with the Grignard reagent, which is typically prepared by reacting an organohalide with magnesium metal, attacking the carbonyl carbon. youtube.com This breaks the pi bond of the carbonyl group, resulting in a magnesium alkoxide intermediate. youtube.com Subsequent protonation by a weak acid, such as water or dilute aqueous acid, yields the final tertiary alcohol product. youtube.comyoutube.com This method allows for the attachment of a wide range of R-groups, making it a fundamental tool for creating libraries of derivatives for further study. youtube.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 2-(5-chloropyridin-2-yl)propan-2-ol.

Table 1: Grignard Reaction with this compound

| Grignard Reagent (R-MgX) | Product |

|---|---|

| Methylmagnesium bromide | 2-(5-Chloropyridin-2-yl)propan-2-ol |

| Ethylmagnesium bromide | 2-(5-Chloropyridin-2-yl)butan-2-ol |

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound is amenable to various transformations, allowing for extensive functionalization.

Nucleophilic Aromatic Substitution at the Chlorine Moiety

The chlorine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a key strategy for introducing a variety of functional groups. The pyridine ring, being electron-deficient, facilitates this type of substitution, especially when activating groups are present. youtube.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is then restored by the departure of the chloride leaving group. youtube.comlibretexts.org

Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of amino, thioether, and ether linkages, respectively. The reactivity order for halide leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is a hallmark of a rate-determining nucleophilic addition step. nih.gov

Strategies for Further Functionalization of the Pyridine Ring

Beyond substitution of the chlorine atom, the pyridine ring can be functionalized through various other strategies. Organometallic intermediates, for instance, play a crucial role in the selective functionalization at different positions of the pyridine ring. nih.gov Metalation using strong bases can generate pyridyl-magnesium or -zinc species, which can then react with a range of electrophiles. nih.gov

Cross-coupling reactions, such as the Sonogashira coupling, are also employed to introduce new carbon-carbon bonds. For example, the bromo-analog of the title compound, 1-(6-bromopyridin-2-yl)ethanone, can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield ethynyl-substituted pyridines. chemicalbook.com This methodology is transferable to chloropyridines, although it often requires more active catalyst systems. Such reactions are valuable for constructing more complex molecular architectures. nih.govresearchgate.net

Synthesis of Related Chloropyridine Analogs for Comparative Studies

The synthesis of halogenated and regiochemical analogs of this compound is essential for comparative structure-activity relationship studies.

Synthesis of 1-(5-Fluoropyridin-2-yl)ethanone and Other Halogen Analogs

The synthesis of halogen analogs typically involves starting from the corresponding halogenated pyridine precursor.

1-(5-Fluoropyridin-2-yl)ethanone : The synthesis of this fluoro-analog often starts with a precursor like 5-fluoro-pyridine-2-carbonitrile. chemicalbook.comguidechem.com This nitrile can then be reacted with a methyl Grignard reagent (MeMgCl or MeMgBr) followed by acidic hydrolysis to yield the desired ketone. chemicalbook.com

1-(5-Bromopyridin-2-yl)ethanone : This bromo-derivative is a commercially available compound and serves as a key intermediate in various synthetic routes. nih.gov Its synthesis can be achieved by the bromination of 2-acetylpyridine (B122185) or through methods analogous to those used for other bromopyridines, such as the acylation of a 5-bromopyridine precursor. google.com

1-(5-Iodopyridin-2-yl)ethanone : The iodo-analog can be prepared through iodination of a suitable pyridine precursor. A common method involves the reaction of an aminopyridine with iodine and an oxidizing agent like hydrogen peroxide. guidechem.comgoogle.com Another approach is the Finkelstein-like reaction where a bromo- or chloro-pyridine is converted to the iodo-derivative using an iodide salt, often catalyzed by copper(I). guidechem.com

Table 2: Synthesis of Halogen Analogs

| Compound | Precursor Example | Key Reagents |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)ethanone | 5-Fluoro-pyridine-2-carbonitrile | Methylmagnesium chloride, HCl |

| 1-(5-Bromopyridin-2-yl)ethanone | 2-Acetylpyridine | N-Bromosuccinimide (NBS) |

Regiochemical Isomers: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

The synthesis of the regiochemical isomer, 1-(4-chloropyridin-2-yl)ethanone, provides a valuable standard for analytical and biological comparisons. A common and direct method for its preparation involves the chlorination of 2-acetylpyridine. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are typically used for this transformation, often under reflux conditions. This reaction results in the regioselective substitution of a hydrogen atom with a chlorine atom at the C-4 position of the pyridine ring. Alternatively, one could start with 4-chloropyridine, which can be synthesized from pyridine, and then introduce the acetyl group at the C-2 position via a suitable acylation reaction. google.com

Synthesis of Multi-Substituted Pyridine-Ethanone Derivatives

The synthesis of multi-substituted pyridine rings, particularly those bearing an ethanone moiety, is a significant focus in synthetic organic chemistry due to their prevalence in biologically active compounds and functional materials. researchgate.net Modern synthetic strategies increasingly favor methods that offer high efficiency, atom economy, and structural diversity from simple precursors. Among these, multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot construction of complex, highly functionalized pyridine derivatives. bohrium.comresearchgate.net

MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all starting materials. researchgate.net This approach is highly valued for its operational simplicity and for reducing waste by minimizing intermediate isolation and purification steps, aligning with the principles of green chemistry. nih.govacsgcipr.org

Several established MCRs are employed for pyridine synthesis, including Hantzsch-type reactions, which produce dihydropyridines that are subsequently oxidized, and Guareschi-Thorpe or Bohlmann-Rahtz approaches that yield the aromatic pyridine ring directly. acsgcipr.org A common and versatile MCR strategy involves the condensation of aldehydes, a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate, a ketone (such as an acetophenone (B1666503) derivative), and an ammonium (B1175870) source, typically ammonium acetate (B1210297). researchgate.netnih.gov These reactions can often be accelerated and their yields improved through techniques like microwave irradiation. nih.govacsgcipr.org

Research has demonstrated the efficacy of a one-pot, four-component reaction to synthesize novel, highly substituted pyridine derivatives. For instance, the reaction of acetophenone derivatives, p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, and ammonium acetate in ethanol under microwave irradiation affords the desired pyridine products in excellent yields ranging from 82% to 94% within a short reaction time of 2 to 7 minutes. nih.gov This method provides a pure product with low processing costs, showcasing a significant improvement over traditional reflux methods which require longer reaction times and result in lower yields. nih.gov

Another effective approach for generating multi-substituted pyridines involves the use of ylidenemalononitriles as key precursors. nih.govrsc.org A mild, solvent-free methodology has been developed to produce a range of 2,3,4- or 2,3,4,5-substituted pyridines at room temperature. This method highlights the utility of ylidenemalononitriles in creating complex pyridine scaffolds under environmentally benign conditions. nih.gov

The efficiency of these multicomponent syntheses can be enhanced by various catalysts. Catalytic systems such as Mg-Al hydrotalcite, zinc complexes, and iron-based nanoparticles (Fe3O4@g-C3N4-SO3H) have been successfully employed to facilitate pyridine ring formation, often with the advantage of being reusable. researchgate.netbohrium.comresearchgate.net

Beyond constructing the pyridine ring, the functionalization of pre-existing chloro-substituted pyridines is also a crucial method for creating derivatives. For example, derivatives of this compound can be accessed through the modification of simpler building blocks. Research has shown that N-(5-chloro-pyridin-2-yl)-amides can be generated in excellent yields (87-91%) through the direct acylation of 5-chloro-2-aminopyridine with various carboxylic acids. researchgate.net This demonstrates a direct pathway to introduce diverse functional groups onto a chloropyridine core.

The following tables summarize various synthetic approaches and specific examples of multi-substituted pyridine derivatives.

Table 1: Overview of Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Key Reactants | Common Conditions | Catalyst Examples | General Yields | Citation |

|---|---|---|---|---|---|

| Four-Component Condensation | Aldehyde, Acetophenone derivative, Ethyl Cyanoacetate, Ammonium Acetate | Microwave irradiation, Ethanol | None (thermal) | 82-94% | nih.gov |

| Four-Component Condensation | Aldehyde, Malononitrile, Thiophenol | Solid base catalyst | Mg-Al Hydrotalcite | Good to Excellent | researchgate.net |

| Ylidenemalononitrile-based Synthesis | Ylidenemalononitrile, Primary Amine, Ketone | Room temperature, solvent-free | None | 85-99% | nih.gov |

Table 2: Examples of Synthesized Multi-Substituted Pyridine Derivatives

| Compound Name | Reactants | Yield | Method | Citation |

|---|---|---|---|---|

| 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | 82-94% (range for series) | 4-Component, Microwave | nih.gov |

| 2-(Benzylamino)-6-methyl-4-phenyl-5-(phenylthio)nicotinonitrile | Ylidenemalononitrile precursor, Benzylamine, Acetone | 85% | Ylidenemalononitrile-based | nih.gov |

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile | Ylidenemalononitrile precursor, Benzylamine | 99% | Ylidenemalononitrile-based | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate |

| 2-(Benzylamino)-6-methyl-4-phenyl-5-(phenylthio)nicotinonitrile |

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile |

| 5-Chloro-2-aminopyridine |

| N-(5-chloropyridin-2-yl)acetamide |

| Malononitrile |

| Ethyl cyanoacetate |

| Ammonium acetate |

| Acetophenone |

| p-Formylphenyl-4-toluenesulfonate |

| Benzylamine |

Spectroscopic and Analytical Characterization Techniques for 1 5 Chloropyridin 2 Yl Ethanone

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 1-(5-Chloropyridin-2-yl)ethanone. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring and the acetyl group exhibit characteristic chemical shifts and coupling patterns. A predicted ¹H NMR spectrum in water (H₂O) at 1000 MHz suggests the presence of distinct signals corresponding to the aromatic protons and the methyl protons. np-mrd.org The aromatic protons on the pyridine ring typically appear as doublets or doublets of doublets due to spin-spin coupling with adjacent protons. The methyl protons of the acetyl group are expected to appear as a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A predicted ¹³C NMR spectrum in water (H₂O) at 252 MHz indicates the presence of seven distinct carbon signals, corresponding to the five carbons of the pyridine ring and the two carbons of the acetyl group (carbonyl and methyl). rsc.org The carbonyl carbon is expected to have the most downfield chemical shift due to its deshielding environment. The chemical shifts of the pyridine ring carbons are influenced by the positions of the chloro and acetyl substituents.

| ¹H NMR (Predicted, H₂O, 1000 MHz) | ¹³C NMR (Predicted, H₂O, 252 MHz) |

| Distinct signals for aromatic and methyl protons are anticipated. | Seven unique carbon signals are expected. |

| Aromatic protons show complex splitting patterns. | The carbonyl carbon signal appears at a high chemical shift. |

| Methyl protons appear as a singlet. | Pyridine ring carbon signals are influenced by substituents. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1715 cm⁻¹. rsc.org Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration at a lower wavenumber. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the pyridine ring and the carbonyl group are also active in the Raman spectrum. This technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) rsc.org | Notes |

| C=O Stretch (Ketone) | 1680-1715 | Strong intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak intensity |

| Aliphatic C-H Stretch | 2850-2960 | Medium to weak intensity |

| C=C/C=N Stretch (Pyridine) | 1400-1600 | Medium to strong intensity |

| C-Cl Stretch | Lower wavenumbers |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆ClNO), the monoisotopic mass is 155.0138 Da. uni.lu

Upon ionization in the mass spectrometer, the molecule can fragment in predictable ways. A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the chloropyridinyl radical. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z (Predicted) uni.lu | Predicted CCS (Ų) uni.lu |

| [M+H]⁺ | 156.02108 | 125.8 |

| [M+Na]⁺ | 178.00302 | 135.9 |

| [M-H]⁻ | 154.00652 | 128.5 |

| [M]⁺ | 155.01325 | 128.0 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. The specific conditions, such as the exact mobile phase composition, flow rate, and column temperature, would be optimized to achieve the best separation and peak shape. For instance, a method for a related pyridazine (B1198779) compound utilized a Lux Amylose-2® column with a mobile phase of acetonitrile and isopropanol. nih.gov

| HPLC Parameter | Typical Conditions for Related Compounds |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5MS). The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. This provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification and quantification of the compound and any impurities.

| GC-MS Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., initial hold then increase) |

| Detector | Mass Spectrometer (EI mode) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for identifying compounds, determining their purity, and monitoring the progress of chemical reactions. While specific experimental data for the TLC analysis of this compound, such as retention factor (Rf) values under a defined solvent system, are not extensively detailed in publicly available literature, general principles of its application can be discussed.

In a typical TLC analysis of a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) would be employed. The mobile phase, a solvent or a mixture of solvents, would be chosen based on the polarity of the compound to achieve an optimal Rf value, ideally between 0.3 and 0.7 for good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents would be adjusted to control the elution of the compound. For instance, a synthesis procedure for this compound describes its purification using fast column chromatography with a heptane/ethyl acetate gradient, which indicates that such a solvent system is suitable for the chromatographic separation of this compound and could be adapted for TLC analysis.

Visualization of the compound on the TLC plate after development would likely be achieved using a UV lamp, as the pyridine ring is a UV-active chromophore.

Table 1: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | Not available |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | Not available |

| Alumina | Toluene:Acetone (8:2) | Not available |

| Note: The Rf values are not available in the cited literature and are presented here as a placeholder for typical experimental data. |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Should a crystallographic study be undertaken, it would provide unambiguous confirmation of the compound's structure. The data obtained would be crucial for understanding intermolecular interactions, such as potential halogen bonding or π-π stacking, which influence the physical properties of the solid material.

Table 2: Illustrative Crystal Data for a Pyridine Derivative (Data Not for this compound)

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Note: This table is for illustrative purposes only and does not represent the actual crystallographic data for this compound. |

Computational Chemistry and Molecular Modeling of 1 5 Chloropyridin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nanobioletters.com It is widely employed for its favorable balance of computational cost and accuracy. nanobioletters.com For 1-(5-Chloropyridin-2-yl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its optimized ground-state geometry. chemrxiv.orgespublisher.com This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.

These geometric parameters are crucial for understanding the molecule's steric profile. Furthermore, DFT is used to calculate electronic properties such as the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. nanobioletters.com For this compound, the electronegative oxygen of the acetyl group and the nitrogen of the pyridine (B92270) ring are expected to be electron-rich (nucleophilic) centers, while the carbonyl carbon is an electron-deficient (electrophilic) center.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

DFT Calculation Results| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Indicates a strong double bond characteristic of a ketone. |

| C-Cl Bond Length | ~1.75 Å | Typical for a chlorine atom attached to an aromatic ring. |

| C-C-O Bond Angle | ~120.5° | Reflects the sp² hybridization of the carbonyl carbon. |

| Dipole Moment | ~2.5 - 3.0 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is typically distributed over the pyridine ring and the acetyl group, while the LUMO is often localized on the pyridine ring and the carbonyl carbon. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. chemrxiv.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a large energy gap indicates high kinetic stability. pku.edu.cn These parameters are essential for understanding the molecule's behavior in chemical reactions. pku.edu.cn

Table 2: Frontier Molecular Orbital Properties of this compound

FMO Analysis| Parameter | Predicted Value (eV) | Chemical Interpretation |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates high kinetic stability and moderate reactivity. A smaller gap signifies higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in water or a lipid bilayer. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. This includes analyzing the rotational freedom of the acetyl group relative to the pyridine ring, which can influence how the molecule fits into a binding site of a biological target. Simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD is instrumental in studying the interaction between this compound and a target protein. By placing the molecule in the active site of an enzyme, MD can simulate the binding process, predict the stability of the resulting complex, and identify key interacting amino acid residues. nih.gov

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry for optimizing lead compounds. nih.govneliti.com SAR modeling involves systematically modifying a molecule's structure and correlating these changes with its biological activity. For this compound, this would involve creating a library of derivatives by, for example, changing the substituent on the pyridine ring or altering the ketone group.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to relate physicochemical properties (descriptors) of these derivatives to their biological activities. researchgate.net Descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) parameters. By building a QSAR model, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Illustrative SAR for Derivatives of this compound

Hypothetical SAR Model| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Position 5 (replacing Cl) | -F | Potentially similar or slightly decreased | Fluorine is smaller and more electronegative but may have weaker hydrophobic interactions. |

| Position 5 (replacing Cl) | -OCH₃ | Potentially increased | The methoxy (B1213986) group can act as a hydrogen bond acceptor, possibly improving binding affinity. |

| Acetyl Group (CH₃) | -CF₃ | Potentially increased | The trifluoromethyl group can enhance binding through strong dipole interactions and increased metabolic stability. |

| Acetyl Group (C=O) | -CH(OH) | Activity profile changes | Reduction to an alcohol introduces a hydrogen bond donor/acceptor, altering binding mode. |

In Silico Prediction of Biological Activity and ADMET Properties

Before a compound can be considered a drug candidate, its pharmacokinetic profile must be evaluated. In silico methods provide a rapid and cost-effective way to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com These predictions help identify potential liabilities early in the drug discovery process. mdpi.com

For this compound, various computational models can predict key ADMET parameters. neliti.com Absorption can be estimated by predicting properties like Caco-2 cell permeability and human intestinal absorption (HIA). mdpi.commdpi.com Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism can be evaluated by predicting which cytochrome P450 (CYP) enzymes the compound is likely to inhibit or be a substrate for. mdpi.com These predictions help to build a comprehensive profile of the molecule's likely behavior in the body. jneonatalsurg.com

Table 4: Predicted ADMET Profile for this compound

In Silico ADMET Predictions| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. mdpi.com |

| Caco-2 Permeability | High | Suggests efficient absorption across the intestinal wall. mdpi.com |

| BBB Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. mdpi.com |

| CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of interactions with a wide range of common medications. mdpi.com |

Research on the Chemical Reactivity and Reaction Mechanisms of 1 5 Chloropyridin 2 Yl Ethanone

Mechanistic Studies of Nucleophilic Reactions at the Carbonyl Group

The carbonyl group in 1-(5-Chloropyridin-2-yl)ethanone is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. sciencepg.com

One of the most significant reactions at the carbonyl group is the Claisen-Schmidt condensation, which is used to synthesize chalcones. researchgate.netnih.gov In this base-catalyzed reaction, this compound reacts with an aromatic aldehyde. The mechanism begins with the deprotonation of the α-carbon of the ethanone (B97240) by a strong base (e.g., NaOH or KOH), forming a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide and dehydration yields the α,β-unsaturated ketone, known as a chalcone. researchgate.netyoutube.com Chalcones are important precursors for various heterocyclic compounds. researchgate.netjetir.org

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Mechanistic Steps | Product Type |

| This compound | Aromatic Aldehyde | Base (e.g., NaOH) | 1. Enolate formation | Chalcone (α,β-unsaturated ketone) |

| 2. Nucleophilic attack on aldehyde | ||||

| 3. Dehydration |

The carbonyl group also readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds. mdpi.com These reactions provide a powerful method for forming new carbon-carbon bonds. The mechanism involves the attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and form a tertiary alcohol.

Furthermore, condensation reactions with hydrazine (B178648) and its derivatives yield hydrazones, which are useful intermediates in coordination chemistry and for the synthesis of other heterocyclic structures.

Investigations into Halogen Exchange and Substitution Reactions

The chlorine atom on the pyridine (B92270) ring of this compound can be replaced through nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions common for alkyl halides, SNAr on aryl halides proceeds via a distinct two-step addition-elimination mechanism. youtube.comlibretexts.org

In the first step, a nucleophile attacks the carbon atom bearing the chlorine atom. This attack is possible because the pyridine ring is an electron-deficient aromatic system, a property enhanced by the ring nitrogen. The attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the ring and, in particular, can be stabilized by the nitrogen atom. abertay.ac.uk

In the second step, the aromaticity is restored by the departure of the leaving group, in this case, the chloride ion. youtube.com

Another potential, though less common, reaction is the aromatic Finkelstein reaction, which involves halogen exchange. wikipedia.org While classic Finkelstein reactions are typical for alkyl halides, aromatic versions can be achieved using catalysts such as copper(I) iodide in the presence of specific ligands. wikipedia.org

Exploration of Oxidation and Reduction Pathways

The ethanone moiety of this compound can undergo both oxidation and reduction.

Reduction: The most common reduction reaction involves the conversion of the ketone to a secondary alcohol, 1-(5-chloropyridin-2-yl)ethanol. This transformation is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of reduction with NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. academie-sciences.fr This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to yield the final alcohol product. mdpi.com This alcohol is a valuable precursor for synthesizing other molecules, including chiral ligands.

Table 2: Reduction of Carbonyl Group

| Substrate | Reagent | Mechanistic Feature | Product |

| This compound | Sodium Borohydride (NaBH₄) | Nucleophilic hydride attack | 1-(5-Chloropyridin-2-yl)ethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic hydride attack | 1-(5-Chloropyridin-2-yl)ethanol |

Oxidation: While less detailed in the specific literature for this compound, the acetyl group can, in principle, be oxidized. General oxidation reactions of similar ketones can lead to the formation of the corresponding carboxylic acid.

Catalytic Transformations Involving this compound

The presence of a halogenated pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups.

The catalytic cycle of the Suzuki reaction involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Palladium(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from an organoboron species (such as a boronic acid, R²-B(OH)₂) is transferred to the palladium complex. This step requires the presence of a base to activate the organoboron compound, forming a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The Suzuki reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a staple in modern organic synthesis for creating complex molecules. researchgate.netharvard.edu

Applications of 1 5 Chloropyridin 2 Yl Ethanone As a Synthetic Intermediate

Building Block for Complex Organic Molecules

1-(5-Chloropyridin-2-yl)ethanone serves as a fundamental building block in organic synthesis. The ketone functional group is susceptible to a range of reactions, including nucleophilic addition, condensation, and reduction. Simultaneously, the chlorine atom on the pyridine (B92270) ring can be displaced through nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides, enabling further molecular elaboration. This dual reactivity allows chemists to use the molecule as a scaffold, systematically adding complexity to create larger, more intricate organic molecules for research in chemistry, biology, and materials science. eurekalert.org

Precursor for Heterocyclic Compound Synthesis

As a substituted pyridine, this compound is an important precursor for the synthesis of other heterocyclic compounds. bldpharm.com Pyridine and its derivatives are privileged scaffolds in medicinal chemistry and are frequently found in therapeutic agents and bioactive natural products. beilstein-journals.orgnih.gov The existing functional groups on this compound can be manipulated to build new ring systems or to introduce specific substituents required for a target molecule's function. For instance, the ethanone (B97240) side chain can participate in cyclization reactions to form fused heterocyclic systems, further expanding the chemical diversity accessible from this starting material.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are frequently encountered in biologically active compounds, making it a key intermediate in the synthesis of pharmaceuticals. Its ability to participate in the construction of enzyme inhibitors and receptor modulators has cemented its role in modern drug discovery and development.

The this compound framework is valuable for developing molecules that can interact with biological targets like enzymes and receptors. Heterocyclic compounds are cornerstones in the design of enzyme inhibitors, which are crucial for treating a wide range of diseases. nih.gov The pyridine ring can engage in specific interactions within the active sites of enzymes.

Furthermore, this compound serves as a precursor for receptor modulators, particularly for G protein-coupled receptors (GPCRs), which are significant drug targets. figshare.com Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer potential advantages such as enhanced selectivity and a better safety profile. figshare.com The synthesis of molecules designed to modulate the activity of targets like the δ-opioid receptor or the androgen receptor often involves heterocyclic building blocks similar to this compound. figshare.comnih.govnih.gov

The utility of this compound is clearly demonstrated by its application as a named intermediate in the synthesis of specific, modern therapeutic agents.

Nirogacestat: This compound is explicitly used as an intermediate in the synthesis of Nirogacestat. chemicalbook.comchemicalbook.comlongshinebiotech.com Nirogacestat is an oral gamma-secretase inhibitor approved for the treatment of desmoid tumors, which are a type of fibroma. chemicalbook.comlongshinebiotech.com

Edoxaban: The 5-chloropyridine core of this intermediate is integral to the structure of Edoxaban, an anticoagulant that functions by directly inhibiting Factor Xa. google.comsynzeal.com Patent literature detailing the synthesis of Edoxaban describes the use of reagents derived from a 5-chloropyridine structure, highlighting the role of this chemical framework in assembling the final drug molecule. google.com The full chemical name of Edoxaban, N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-({(5-methyl-4,5,6,7-tetrahydro chemicalbook.comthiazolo[5,4-c]pyridin-2-yl)carbonyl}amino)cyclohexyl]oxamide, explicitly contains the N-(5-chloropyridin-2-yl) fragment, underscoring the importance of this precursor. nih.gov

Synthesis of Chiral Ligands from Reduced Derivatives

Beyond its direct use, this compound can be chemically modified to produce other valuable synthetic tools. A key transformation is the reduction of its ketone group. Using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ethanone is converted into the corresponding alcohol, 1-(5-chloropyridin-2-yl)ethanol.

This resulting chiral alcohol is a valuable intermediate for the synthesis of chiral ligands. Chiral ligands are essential in asymmetric synthesis, a field focused on creating specific enantiomers of a chiral molecule. researchgate.netmdpi.com These ligands coordinate to metal catalysts and create a chiral environment that directs a chemical reaction to produce one enantiomer preferentially over the other, which is critically important in the synthesis of many natural products and pharmaceuticals. mdpi.com

Data Tables

Table 1: Summary of Synthetic Applications

| Application Area | Key Structural Feature(s) Utilized | Resulting Compound Class or Specific Product |

|---|---|---|

| Complex Organic Synthesis | Ethanone group, Chlorinated pyridine ring | Varied complex organic molecules |

| Heterocyclic Synthesis | Pyridine scaffold, Ethanone side chain | Substituted pyridines, Fused heterocycles |

| Pharmaceutical Synthesis | Pyridine ring, Ethanone group | Enzyme inhibitors, Receptor modulators |

| Specific Drug Synthesis | Full molecular backbone | Nirogacestat, Edoxaban |

| Chiral Ligand Synthesis | Reduced ethanone group (alcohol) | Chiral ligands for asymmetric catalysis |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-chloropyridin-2-yl)ethanol |

| Edoxaban |

| Lithium aluminum hydride |

| Nirogacestat |

Biological Activity and Medicinal Chemistry Research Involving 1 5 Chloropyridin 2 Yl Ethanone and Its Analogs

Enzyme Inhibition Studies

Analogs of 1-(5-chloropyridin-2-yl)ethanone have been investigated as inhibitors of several key enzymes implicated in human disease. The chloropyridine ring often serves as a crucial binding element, and modifications to the rest of the molecule allow for the fine-tuning of potency and selectivity.

Modulation of Specific Enzyme Activities (e.g., SARS-CoV Mpro)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Researchers have successfully designed potent SARS-CoV-2 Mpro inhibitors by incorporating a 5-chloropyridinyl group into an indole (B1671886) carboxylate scaffold. These compounds act as covalent inhibitors, where the enzyme's catalytic cysteine (Cys145) attacks the inhibitor's ester carbonyl group. nih.gov

One particularly potent derivative, an indole carboxylate featuring the 5-chloropyridinyl ester, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 250 nM against SARS-CoV-2 Mpro and a half-maximal effective concentration (EC₅₀) of 2.8 µM in a cell-based antiviral assay. nih.gov This highlights the effectiveness of the chloropyridinyl moiety in the design of potent antiviral agents.

Structure-Activity Relationships for Enzyme Inhibitory Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of enzyme inhibitors. For the 5-chloropyridinyl indole carboxylate inhibitors of SARS-CoV-2 Mpro, the ester group was found to be essential for activity; replacing the 5-chloropyridyl ester with a corresponding amide derivative resulted in a complete loss of enzyme inhibitory and antiviral activity. nih.gov

Further SAR studies on aminopyridine-based structures have identified potent inhibitors for other enzymes, such as IκB kinase 2 (IKK-2), which is involved in inflammatory responses. In this context, 2-amino-5-chloropyridine-4-carboxamides were identified as highly potent inhibitors with improved cellular activity, underscoring the importance of the chloropyridine scaffold in achieving high inhibitory potency. researchgate.net

Receptor Binding Investigations

Derivatives containing the 1-(5-chloropyridin-2-yl) moiety have been synthesized and evaluated for their ability to bind to specific receptors, demonstrating the utility of this scaffold in developing targeted ligands.

Investigations into sigma-2 (σ₂) receptor ligands, which are of interest for cancer therapeutics, have utilized the 5-chloropyridin-2-yl group. A series of homopiperazine, piperazine, and tropane (B1204802) analogs were synthesized, leading to the identification of high-affinity and selective σ₂ receptor ligands. nih.gov For example, the compound 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane was identified as one of the ligands with the highest binding affinity for the σ₂ receptor, exhibiting a Ki value of 2.2 nM. nih.gov Another analog, 4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime , was found to be a highly selective ligand for the σ₂ receptor over the σ₁ subtype. nih.gov These studies confirm that the chloropyridinyl group can be a key component in designing potent and selective receptor ligands.

Antimicrobial Activities

The chloropyridine scaffold is present in numerous compounds investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Efficacy (e.g., against Pseudomonas syringae pv. lachrymans)

While specific studies on Pseudomonas syringae pv. lachrymans are limited, research on related species demonstrates the antibacterial potential of pyridine (B92270) derivatives. Synthetic chlorochromate derivatives of pyridine have shown in vitro activity against several bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. nih.gov Pyridinium chlorochromate was reported to have a minimum inhibitory concentration (MIC) ranging from 125 to 250 µg/mL against this bacterium. nih.gov Further studies on a range of pyridine derivatives have confirmed activity against P. aeruginosa, with some compounds showing high efficacy. nih.gov

Antifungal Efficacy (e.g., against Botrytis cinerea and Fusarium oxysporum)

Derivatives containing a pyridine ring have been evaluated for their fungicidal properties against significant plant pathogens. In a study of new pyridine derivatives, several compounds were tested against Fusarium oxysporum and Botrytis fabae (a close relative of B. cinerea). nih.gov The results showed that certain thiazolopyridine and chromene derivatives containing the pyridine moiety displayed high antifungal activity. nih.gov For instance, a synthesized thiazolo[3,2-a]pyridine derivative exhibited a MIC of 15.62 µg/mL against both F. oxysporum and B. fabae. nih.gov

Other research focusing on pyrimidine (B1678525) derivatives has also shown notable activity against Botrytis cinerea, indicating that heterocyclic compounds containing nitrogen are a promising area for the development of new antifungal agents. nih.gov

Antiviral Potential (e.g., SARS-CoV-2 3CL Protease Inhibitors)

The 3-chymotrypsin-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. ucl.ac.uk Inhibition of this protease can disrupt the viral life cycle. ucl.ac.uk Research has shown that compounds incorporating a chloropyridinyl moiety, structurally related to this compound, are effective inhibitors of the SARS-CoV-2 3CL protease.

Scientists have designed and synthesized series of 5-chloropyridinyl esters derived from nonsteroidal anti-inflammatory drugs (NSAIDs) and other aromatic carboxylic acids. mdpi.comnih.gov These compounds have demonstrated potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme in vitro. mdpi.comnih.gov For instance, a derivative of naproxen, esterified with 5-chloropyridin-3-ol, was identified as a highly potent inhibitor. nih.gov The development of such inhibitors is considered a critical strategy for creating therapeutics for those infected with the virus. ucl.ac.uk

Studies have previously explored indole carboxylic acid-derived and thiophene (B33073) carboxylic acid-derived 5-chloropyridinyl esters, which showed inhibitory activity against the SARS-CoV 3CL protease. mdpi.com Subsequent work led to the development of indole chloropyridin-3-yl ester derivatives that are potent inhibitors of the SARS-CoV-2 3CL protease and show antiviral activity comparable to remdesivir (B604916) in cell-based assays. mdpi.com

| Compound | Description | Enzyme IC50 | Antiviral EC50 (VeroE6 cells) | Reference |

|---|---|---|---|---|

| Indole chloropyridin-3-yl ester (Compound 3) | An indole-derived 5-chloropyridin-3-yl ester. | 250 nM (SARS-CoV) | 2.8 µM | mdpi.com |

| Naproxen-derived ester (Compound 9a) | An ester of (R)-2-(6-methoxynaphthalen-2-yl)propanoic acid and 5-chloropyridin-3-ol. | 160 nM | Not Reported | nih.gov |

| Compound 13b | A related chloropyridinyl ester derivative. | 4.9 µM | 24 µM | nih.gov |

| Remdesivir | Reference RNA-dependent RNA-polymerase inhibitor. | Not Applicable | 2.4 µM | nih.gov |

Anticonvulsant Activity Studies

Pyridine and its derivatives are a well-established class of heterocyclic compounds that possess a wide range of biological activities, including anticonvulsant properties. researchgate.net The pyridine nucleus is a core component of thousands of existing drugs. researchgate.net Research into pyridine derivatives has revealed their potential to act on various receptors implicated in seizure activity, such as GABA-A receptors. researchgate.netjchemrev.com

While direct studies on this compound for anticonvulsant activity are not prominent, the broader family of pyridine derivatives has been extensively investigated. For example, a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were synthesized and showed significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov One of the most potent compounds from this series, compound 6c, demonstrated a superior safety profile compared to clinical drugs like carbamazepine (B1668303) and ethosuximide (B1671622). nih.gov Molecular docking studies suggest these compounds may exert their effects by interacting with the benzodiazepine-binding site on GABA-A receptors. nih.gov

The general strategy involves synthesizing derivatives and evaluating their activity in established animal models of epilepsy. nih.gov The pyrrolidine-2,5-dione ring, for instance, is a known pharmacophore for anticonvulsant activity. nih.gov The synthesis of hybrid molecules containing both a pyridine (or a related heterocycle) and a pyrrolidinedione moiety is a common approach to developing new anticonvulsant candidates. nih.gov

| Compound Series | Test Model(s) | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives | MES, scPTZ | Compound 6c had ED50 values of 9.5 mg/kg (MES) and 20.5 mg/kg (scPTZ) with a high therapeutic index. | Interaction with GABA-A receptors. | nih.gov |

| 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives | MES, scPTZ | Compound 4p showed significant activity with an ED50 of 19.72 mg/kg in the PTZ model. | Not specified. | researchgate.net |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ | Compound 6 showed a more beneficial ED50 and protective index than valproic acid. | Not specified. | mdpi.com |

| Bicyclic pyridine-based hybrids with 1,2,3-triazole | PTZ, MES | Compounds were superior to ethosuximide in the PTZ test but showed no effect in the MES test. | Not specified. | mdpi.com |

Potential as Insecticide Leads

The chloropyridinyl group is a key pharmacophore in the neonicotinoid class of insecticides, which are highly effective due to their systemic nature and potent action on the insect nervous system. researchgate.net These insecticides are structurally similar to nicotine (B1678760) and function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. researchgate.netnih.gov The presence of a chlorine atom at the 6-position of the pyridine ring, as seen in the 6-chloro-3-pyridinylmethyl group common to many commercial neonicotinoids, is crucial for both binding affinity and the hydrophobicity needed to penetrate the insect central nervous system. nih.gov

Compounds like imidacloprid (B1192907) and acetamiprid, which contain the chloropyridinyl moiety, are widely used in crop protection. researchgate.netnih.gov The structural similarity of this compound to this key insecticidal fragment makes it an important building block for developing new insecticidal compounds. Research has focused on modifying the non-pyridinyl portion of the molecule to optimize insecticidal activity and selectivity. nih.gov For instance, the development of anthranilic diamide (B1670390) insecticides containing a 3-chloropyridin-2-yl group has led to new compounds with significant activity against pests like the armyworm (Mythimna separata). mdpi.com

| Insecticide | Chemical Class | Mechanism of Action | Key Structural Feature | Reference |

|---|---|---|---|---|

| Imidacloprid | Neonicotinoid | Agonist of insect nAChR | 6-chloro-3-pyridinylmethyl group | researchgate.netnih.gov |

| Acetamiprid | Neonicotinoid | Agonist of insect nAChR | 6-chloro-3-pyridinylmethyl group | researchgate.netnih.gov |

| Thiacloprid | Neonicotinoid | Agonist of insect nAChR | 6-chloro-3-pyridinylmethyl group | researchgate.netnih.gov |

| Compound 8q | Anthranilic Diamide | Ryanodine receptor modulator (presumed) | 3-chloropyridin-2-yl group | mdpi.com |

Exploration in Agrochemical Research

The utility of the this compound scaffold extends broadly within agrochemical research, primarily driven by its foundational role in creating potent insecticides. The chloropyridine ring is a privileged structure in this field. Its incorporation into molecules like neonicotinoids has revolutionized pest control due to their high efficacy and systemic properties. researchgate.net

Beyond neonicotinoids, researchers continue to explore the chloropyridinyl fragment in the design of new classes of insecticides. The synthesis of novel anthranilic diamides containing a 3-chloropyridin-2-yl group is a prime example. mdpi.com In this research, scientists introduced indane and its analogs into a chlorantraniliprole-based structure, leading to the discovery of compounds with potent insecticidal activity against key agricultural pests. mdpi.com Structure-activity relationship (SAR) analysis from such studies helps to refine molecular designs for enhanced potency and desired spectrum of activity. mdpi.com The consistent success of this chemical motif ensures that this compound and related structures will remain important starting materials for the discovery of next-generation crop protection agents.

Future Research Directions and Unexplored Avenues for 1 5 Chloropyridin 2 Yl Ethanone

Development of Novel Synthetic Methodologies

The synthesis of 1-(5-Chloropyridin-2-yl)ethanone and its derivatives is an area ripe for innovation, with a focus on improving efficiency, safety, and sustainability.

Future research is likely to concentrate on green chemistry approaches to minimize the environmental impact of synthetic processes. capes.gov.br This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating reaction rates and improving yields for a variety of organic reactions, including the synthesis of heterocyclic compounds like pyridine (B92270) derivatives. ajrconline.orgnih.govrsc.org The application of microwave irradiation to the synthesis of this compound could lead to significantly reduced reaction times and increased efficiency compared to conventional heating methods. ajrconline.org

Continuous flow chemistry represents another promising avenue for the synthesis of this compound and its derivatives. researchgate.netthieme-connect.dethieme-connect.de Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless scalability from laboratory to industrial production. researchgate.net The development of robust flow chemistry protocols for the synthesis of this compound could streamline its production and make it more economically viable.

Furthermore, the exploration of novel catalytic systems is a key area of future research. This includes the development of transition metal-catalyzed cross-coupling reactions for the direct and selective functionalization of the pyridine ring. numberanalytics.com Biocatalysis, utilizing enzymes to perform specific chemical transformations, also presents an exciting, environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net Research into enzymes capable of catalyzing the formation or modification of the this compound scaffold could open up new, highly selective synthetic routes. nih.govresearchgate.net

A comparison of conventional and potential modern synthetic approaches is presented below:

| Methodology | Conventional Approach | Potential Novel Approach | Key Advantages of Novel Approach |

| Heating | Conventional reflux heating | Microwave-assisted synthesis | Reduced reaction times, increased yields, energy efficiency ajrconline.org |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, better control, scalability researchgate.net |

| Catalysis | Traditional acid/base catalysis | Advanced transition-metal catalysis, Biocatalysis | Higher selectivity, milder reaction conditions, sustainability numberanalytics.comnih.gov |

Discovery of New Biological Activities and Therapeutic Applications

While this compound is a known intermediate in the synthesis of Nirogacestat for treating fibromas, its own biological activity profile and that of its close derivatives are largely unexplored territories. rsc.orgmdpi.commdpi.com

Future research will likely involve extensive in-silico screening and pharmacophore modeling to predict potential biological targets for this compound and its analogs. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.com These computational approaches can rapidly identify potential interactions with a wide range of biological macromolecules, such as kinases, guiding further experimental investigation. nih.govnih.govresearchgate.netmdpi.commdpi.com For example, derivatives of pyridine have been investigated as potential kinase inhibitors for applications in oncology. mdpi.commdpi.com

Subsequent in vitro and in vivo studies will be crucial to validate these computational predictions and uncover novel therapeutic applications. There is potential for derivatives of this compound to exhibit a range of biological activities, including but not limited to:

Anticancer Activity: Pyridine and its derivatives have shown promise as anticancer agents. nih.gov Further derivatization of the this compound scaffold could lead to the discovery of new compounds with potent cytotoxic effects against various cancer cell lines.

Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. Research into the antibacterial and antifungal properties of this compound derivatives could yield new lead compounds for combating infectious diseases. mdpi.com

Antiviral Activity: Certain pyridine derivatives have demonstrated antiviral properties. mdpi.comnih.govnih.govresearchgate.netmdpi.com Screening of a library of compounds based on the this compound structure against a panel of viruses could reveal novel antiviral agents. mdpi.comnih.govresearchgate.netmdpi.com

Anti-inflammatory Activity: Some pyridine derivatives possess anti-inflammatory properties. capes.gov.br Investigating the potential of this compound analogs to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

| Potential Therapeutic Area | Rationale | Key Research Approaches |

| Oncology | Pyridine scaffold is present in many anticancer drugs. nih.gov | In-silico kinase inhibitor screening, cytotoxicity assays on cancer cell lines. nih.govmdpi.com |

| Infectious Diseases | Pyridine derivatives are known to have antimicrobial and antiviral properties. mdpi.comresearchgate.net | Screening against a panel of bacteria, fungi, and viruses. nih.govmdpi.com |

| Inflammation | Some pyridine compounds exhibit anti-inflammatory effects. capes.gov.br | Assays to measure the inhibition of inflammatory mediators. |

Advanced Material Science Applications

The unique electronic properties of the pyridine ring suggest that this compound could serve as a valuable building block in the development of advanced materials.

One area of exploration is the use of this compound in the synthesis of luminescent materials . Pyridine derivatives are known to be components of fluorescent compounds, and their incorporation into larger molecular structures can lead to materials with interesting photophysical properties. ajrconline.org Research into the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit could result in novel materials for applications in sensors, imaging, and lighting. capes.gov.brrsc.orgnih.govrsc.orgnih.gov Specifically, the development of materials exhibiting aggregation-induced emission (AIE) is a burgeoning field. mdpi.com

Furthermore, the electron-accepting nature of the pyridine ring makes it a suitable component for materials used in organic electronics . Pyridine derivatives have been investigated for their charge-transporting properties in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The incorporation of this compound into conjugated polymer backbones or as ligands in metal complexes could lead to new materials with tailored electronic properties for these applications.

The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of functional metal-organic frameworks (MOFs) . capes.gov.brrsc.orgrsc.orgnih.gov By designing ligands based on the this compound structure, it may be possible to construct MOFs with specific catalytic, separation, or sensing capabilities. capes.gov.brrsc.org

| Application Area | Rationale | Potential Research Directions |

| Luminescent Materials | Pyridine derivatives can exhibit fluorescence. ajrconline.orgnih.gov | Synthesis of polymers and MOFs containing the this compound unit for sensing and imaging. capes.gov.brrsc.org |

| Organic Electronics | The pyridine ring possesses electron-accepting properties. nih.gov | Development of new charge-transporting materials for OLEDs and organic solar cells. nih.gov |

| Functional MOFs | The pyridine nitrogen can coordinate with metal ions. capes.gov.brrsc.orgrsc.orgnih.gov | Design of novel MOFs for catalysis, gas separation, and sensing. capes.gov.brrsc.org |

Environmental Impact and Degradation Studies

As with any chemical compound that has the potential for widespread use, a thorough understanding of the environmental fate and impact of this compound is crucial.

Future research should focus on the biodegradability of this compound. While general studies on the degradation of pyridines and chloropyridines exist, specific data for this compound is lacking. researchgate.netnih.gov Studies to identify microorganisms capable of degrading this compound and to elucidate the metabolic pathways involved are needed. nih.govresearchgate.netnih.gov The biodegradability of pyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. nih.govrsc.org

The ecotoxicity of this compound and its potential degradation products also warrants investigation. abmole.com Toxicity studies on various aquatic and terrestrial organisms are necessary to assess the potential risks associated with its release into the environment. nih.govsigmaaldrich.com